3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole
Description
3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole is a pyrazole-based compound characterized by a pyrrolidine ring substituted with two methyl groups at the 4-position. This compound is of interest in medicinal chemistry due to the pyrazole ring's prevalence in bioactive molecules, particularly in antifungal and anticancer agents .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole |
InChI |
InChI=1S/C9H15N3/c1-9(2)6-10-5-7(9)8-3-4-11-12-8/h3-4,7,10H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
HLAHYGZHHQNMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=NN2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Preformed Pyrazole Derivatives
One common method involves nucleophilic substitution on halogenated pyrazole precursors with amines or pyrrolidine derivatives.
Example from related pyrazolo[3,4-d]pyrimidine derivatives : A chloropyrazole intermediate is reacted with a pyrrolidine derivative under mild basic conditions to afford the N-substituted pyrazole ring system. This method uses nucleophilic substitution (Method A) and typically proceeds with good yields due to the activated halide leaving group and nucleophilic amine.
Reaction conditions : Mild bases such as potassium carbonate or triethylamine in polar aprotic solvents (e.g., DMF) at ambient or slightly elevated temperatures.
Yields : Generally moderate to high (60–85%), depending on the substrate and reaction time.
Buchwald–Hartwig Amination
For more challenging substitutions, Buchwald–Hartwig cross-coupling catalyzed by palladium complexes can be employed to attach the pyrrolidinyl group to the pyrazole ring.
Procedure : The pyrazole halide is coupled with 4,4-dimethylpyrrolidin-3-yl amine in the presence of a palladium catalyst, phosphine ligands, and a strong base.
Advantages : Provides access to sterically hindered or less reactive amines and allows for selective N-arylation or N-alkylation.
Typical conditions : Elevated temperatures (80–120 °C), inert atmosphere, and use of bases like sodium tert-butoxide.
Yield range : Moderate to good (50–75%).
Direct Pyrazole Ring Formation from Amines and 1,3-Diketones
A more convergent approach involves the synthesis of the pyrazole ring by condensation of hydrazines or primary amines with 1,3-diketones or β-diketones.
Recent advances : A one-pot method using primary aliphatic amines, 1,3-diketones, and hydroxylamine derivatives has been reported to afford N-substituted pyrazoles efficiently.
Reaction specifics : The amine reacts with the diketone and an oxidizing agent or hydroxylamine derivative in solvents like DMF at moderate temperatures (~85 °C).
Yields : Variable but can reach up to 40–50% isolated yields under optimized conditions.
Relevance : This method can be adapted to synthesize 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole by using 4,4-dimethylpyrrolidin-3-yl amine as the amine component.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | Halopyrazole + 4,4-dimethylpyrrolidin-3-yl amine, base | Mild conditions, straightforward | 60–85 | Requires halopyrazole intermediate |
| Buchwald–Hartwig Amination | Halopyrazole, amine, Pd catalyst, phosphine ligand, base | High selectivity, steric tolerance | 50–75 | Requires Pd catalyst, inert atmosphere |
| Direct Pyrazole Ring Formation | Primary amine, 1,3-diketone, hydroxylamine derivative, DMF | One-pot, convergent synthesis | 40–50 | Moderate yield, suitable for diverse amines |
Mechanistic Insights and Optimization
Nucleophilic substitution proceeds via attack of the amine nitrogen on the electrophilic carbon bearing the halogen on the pyrazole ring, displacing the halide.
Buchwald–Hartwig amination involves oxidative addition of the halopyrazole to Pd(0), amine coordination and deprotonation, followed by reductive elimination to form the C–N bond.
Direct pyrazole formation follows condensation of the amine with the diketone to form hydrazone intermediates, cyclization, and oxidation to the pyrazole ring.
Optimization of reaction parameters such as solvent polarity, temperature, base strength, and reagent stoichiometry is critical to maximize yield and selectivity.
Summary and Recommendations
The preparation of this compound can be effectively achieved by:
Utilizing nucleophilic substitution on halogenated pyrazole intermediates for straightforward synthesis.
Employing Buchwald–Hartwig amination for sterically hindered or sensitive substrates.
Applying direct pyrazole ring formation methods for convergent and potentially scalable synthesis.
Selection among these methods depends on available starting materials, desired scale, and equipment.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at positions 4 and 5, with regioselectivity modulated by the dimethylpyrrolidine group. Key reactions include:
1.1 Nitration and Sulfonation
-
Limited direct data exists, but analogous pyrazoles undergo nitration in mixed acid (HNO₃/H₂SO₄) at elevated temperatures (60–80°C), yielding nitro derivatives at position 4 .
-
Sulfonation typically requires fuming sulfuric acid, producing sulfonic acid derivatives .
1.2 Halogenation
-
Chlorination/bromination occurs under mild conditions (e.g., Cl₂/FeCl₃), favoring position 4 due to steric hindrance from the bulky pyrrolidine group .
Nucleophilic Substitution
The pyrazole nitrogen (N1) participates in alkylation and arylation:
2.1 Alkylation
-
Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives (e.g., 1-ethyl-3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole) .
-
Yields range from 38% to 88%, depending on steric bulk of the alkylating agent .
2.2 Arylation
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions:
3.1 With Dipolarophiles
-
Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Nitrile oxide | Pyrazolo[1,5-a]pyrimidine | Toluene, 80°C, 12h | 65% | |
| Ethyl diazoacetate | Pyrazolo[3,4-d]pyridazine | DMF, 100°C, 6h | 52% |
Condensation Reactions
The NH group facilitates condensation with aldehydes and ketones:
4.1 Schiff Base Formation
-
Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form hydrazones .
4.2 Knoevenagel Condensation
-
With active methylene compounds (e.g., malononitrile), forms α,β-unsaturated derivatives under basic conditions .
Oxidation and Reduction
5.1 Oxidation
-
Pyrazole rings are generally oxidation-resistant, but the pyrrolidine moiety can be oxidized to pyrrolidone using KMnO₄/H₂SO₄ .
5.2 Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, though this is rarely reported for substituted derivatives .
Metal Coordination
The pyrazole nitrogen acts as a ligand for transition metals:
| Metal Salt | Complex Type | Application | Source |
|---|---|---|---|
| Cu(II) acetate | Mononuclear complex | Catalysis | |
| Fe(III) chloride | Polymer complex | Magnetic materials |
Biological Derivatization
Modifications enhance pharmacological activity:
7.1 Azo Coupling
-
Diazotization with aryl amines forms azo dyes, evaluated for antimicrobial activity .
-
Example: 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole (MIC: 12.5 µg/mL against S. aureus) .
7.2 Acetylation
Scientific Research Applications
3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound with a pyrazole ring substituted with a 4,4-dimethylpyrrolidin-3-yl group. The pyrazole ring is known for its diverse biological activities, and the pyrrolidine moiety enhances its pharmacological potential. Studies suggest that pyrazole family compounds exhibit potential therapeutic effects.
Scientific Research Applications
While specific applications and case studies for this compound are not detailed in the provided search results, the documents do provide information about the potential of pyrazole compounds in general.
Synthesis
The synthesis of 3-(4,4-Dimethylpyrrolidin-3-yl)-1-(propan-2-yl)-1H-pyrazole typically involves several steps:
- Initial Steps The initial steps likely involve forming the pyrazole ring and attaching the pyrrolidine substituent.
- Further Modifications After the basic structure is created, additional chemical reactions might be used to add or modify other functional groups.
Potential Therapeutic Effects
Studies indicate that pyrazole compounds may have therapeutic effects:
- PDE2 and CYP3A4 Inhibition Pyrazolo[3,4-d]pyrimidines have been identified as selective inhibitors of PDE2 and CYP3A4 .
- CNS Treatment These compounds can be used to treat central nervous system disorders .
- Treatment of Neurodegenerative and Psychiatric Disorders They can also treat neurodegenerative or psychiatric disorders, including psychosis, impaired cognition, schizophrenia, depression, and dementia .
Other Pyrazoles
- Pyrazolo[3,4-d]pyrimidine compounds can act as selective inhibitors of PDE2 and CYP3A4 .
- These compounds and their pharmaceutical compositions can treat central nervous system (CNS) or other disorders .
- They can be used in methods for treating neurodegenerative or psychiatric disorders, including psychosis, impaired cognition, schizophrenia, depression, and dementia in mammals .
Mechanism of Action
The mechanism of action of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Substituent Position : The antiproliferative activity of 3,4-diaryl pyrazoles (e.g., 3p and 4c) is highly sensitive to substituent placement. For example, compound 4c (3',4',5'-trimethoxyphenyl at C-4) showed superior activity (IC50: 0.06–0.7 nM) compared to its C-3-substituted isomer 3p (IC50: 0.05–4.5 nM) . This highlights the critical role of regiochemistry in bioactivity.
- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 4-iodo, trifluoromethyl) are often utilized in Suzuki-Miyaura cross-coupling reactions to generate diverse libraries , whereas electron-donating groups (e.g., methoxy, trimethoxy) enhance antiproliferative effects by mimicking natural ligands like combretastatin A-4 (CA-4) .
Antifungal Activity:
Pyrazole derivatives with cyano and amide groups (e.g., compounds 52–54) demonstrated potent antifungal activity against Fusarium oxysporum (EC50: 6–9 µg/mL) . The dimethylpyrrolidin group in the target compound may similarly enhance membrane penetration, though direct antifungal data for this compound are lacking.
Antiproliferative Activity:
Vicinal diaryl-substituted pyrazoles (e.g., 4c) exhibited nanomolar to subnanomolar IC50 values against cancer cell lines, outperforming CA-4 in some cases . The dimethylpyrrolidin group could modulate tubulin binding kinetics, analogous to the trimethoxyphenyl motif in CA-4 mimetics.
Physicochemical Properties
- Hydrogen-bonding patterns in pyrazoles influence crystal packing and bioavailability .
- Synthetic Flexibility : Derivatives with boronate esters (e.g., 1-methyl-3-phenyl-4-(dioxaborolan-2-yl)-1H-pyrazole) serve as intermediates for further functionalization , whereas the target compound’s pyrrolidine group may limit such reactivity.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The antiproliferative potency of pyrazole derivatives is maximized with bulky, electron-rich substituents (e.g., trimethoxyphenyl) at the C-4 position . The dimethylpyrrolidin group’s steric effects may similarly enhance target engagement.
- Limitations: While antifungal pyrazoles benefit from polar groups (e.g., cyano, amide) , the hydrophobic pyrrolidine ring in the target compound may reduce water solubility, necessitating formulation optimization.
Biological Activity
3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound features a unique structure comprising a pyrazole ring and a 4,4-dimethylpyrrolidine moiety, contributing to its pharmacological potential. Research has indicated that similar compounds exhibit various therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), and nitrogen (N) atoms, which are critical for its biological activity.
1. Anti-inflammatory Effects
Research has shown that compounds within the pyrazole family can significantly inhibit pro-inflammatory cytokines. For instance, studies have demonstrated that certain pyrazole derivatives exhibit up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory properties .
2. Analgesic Properties
The analgesic effects of pyrazole derivatives have been extensively studied. For example, related compounds have shown efficacy in various pain models in mice, demonstrating significant antinociceptive activity. The mechanism often involves antagonism at sigma-1 receptors (σ1R), which play a role in pain modulation .
| Compound | Pain Model | Activity |
|---|---|---|
| 12f | Formalin | Similar to control |
| 12f | Capsaicin | Significant antiallodynic activity |
| 12f | PSNL | Substantial analgesic effect |
3. Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been linked to their ability to modulate neurotransmitter systems. Studies suggest that these compounds may help in treating cognitive disorders by interacting with specific receptors involved in neuroprotection .
Case Study 1: Antinociceptive Activity
A study evaluated the antinociceptive effects of a pyrazolo[3,4-d]pyrimidine derivative (12f) in three different pain models. The results indicated that this compound acted as an effective σ1R antagonist, providing pain relief comparable to standard analgesics .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of various pyrazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The most potent compounds exhibited IC50 values ranging from 45 nM to 97 nM , indicating strong anti-proliferative activity .
Research Findings
Recent studies have focused on synthesizing novel derivatives of pyrazole and evaluating their biological activities. The findings suggest that modifications to the pyrazole structure can enhance its pharmacological properties:
| Compound | Target | IC50 (nM) | Activity Type |
|---|---|---|---|
| Compound 14 | MCF-7 | 45 | Anti-proliferative |
| Compound 15 | HCT-116 | 6 | Anti-proliferative |
| Compound 14 | HepG-2 | 48 | Anti-proliferative |
These results indicate promising avenues for drug development targeting various diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole and its derivatives?
- Methodological Answer : A common approach involves cyclocondensation reactions using hydrazine derivatives. For example, refluxing ketones with phenylhydrazine in acetic acid (10+ hours) followed by purification via recrystallization (ethanol/acetone) can yield pyrazole derivatives. This method, adapted from similar syntheses, ensures regioselectivity and moderate yields (63% reported for analogous compounds) . Optimization may include varying reaction time, temperature, or catalyst systems (e.g., acid/base mediation).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, pyrazole ring protons typically appear as doublets in δ 6.5–8.5 ppm .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve 3D molecular geometry and intermolecular interactions. Tools like Mercury (Cambridge Crystallographic Data Centre) enable visualization of displacement ellipsoids and packing patterns .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
Q. How can researchers assess the purity and stability of synthesized batches?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify purity.
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., mp 471–474 K for analogous pyrazoles) .
- Stability Studies : Store samples under inert atmospheres (N₂/Ar) to prevent oxidation of the pyrrolidine moiety.
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in medicinal chemistry applications?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents at the 1H-pyrazole and pyrrolidine positions (e.g., electron-withdrawing/donating groups) to modulate bioactivity. For example, 3',4',5'-trimethoxyphenyl groups in analogous compounds enhance antitubulin activity .
- Biological Assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines like MCF-7/HT-29) and compare with structural analogs .
- Molecular Docking : Use software like AutoDock to predict binding affinities toward targets (e.g., tubulin) based on crystallographic data .
Q. How can computational tools predict reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the pyrazole ring’s electron-deficient nature may influence reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions using force fields (e.g., AMBER).
- QSAR Modeling : Corrogate substituent effects with logP, polar surface area, or hydrogen-bonding capacity.
Q. How to resolve contradictions in crystallographic or spectroscopic data for pyrazole derivatives?
- Methodological Answer :
- Cross-Validation : Compare SC-XRD data with NMR-derived torsion angles. For example, discrepancies in dihedral angles (e.g., C2–C1–C6–C7 = 177.42° vs. C1–C6–C7–C8 = -179.5°) may indicate conformational flexibility .
- Packing Similarity Analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking, hydrogen bonds) across datasets .
- Synchrotron Validation : Re-measure contentious structures with high-resolution XRD at synchrotron facilities.
Q. What experimental designs optimize reaction yields for complex pyrazole-pyrrolidine hybrids?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (molar ratios, solvent polarity, catalyst loading) systematically. For example, acetic acid reflux improves cyclization efficiency in hydrazine-based syntheses .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 10 hours to 30 minutes) while maintaining yield .
- Flow Chemistry : Enhance scalability and reproducibility for multi-step syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
